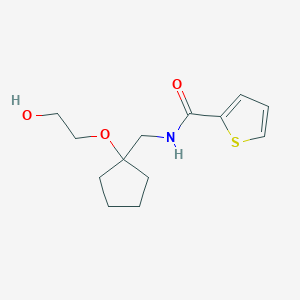

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c15-7-8-17-13(5-1-2-6-13)10-14-12(16)11-4-3-9-18-11/h3-4,9,15H,1-2,5-8,10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXAQTGIKGPJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate is synthesized by reacting cyclopentylmethyl bromide with 2-hydroxyethanol in the presence of a base such as potassium carbonate.

Thiophene-2-carboxamide Formation: The intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired thiophene-2-carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is valuable in various scientific research fields:

- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic synthesis.

- Biology The compound is studied for potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in developing new materials like organic semiconductors and corrosion inhibitors.

This compound has garnered interest in medicinal chemistry because of its potential biological activities. Research indicates that thiophene structures often interact with biological pathways related to inflammation and cancer. Thiophene derivatives can inhibit key enzymes involved in inflammatory processes, like IκB kinase (IKK), which plays a significant role in the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines.

Anticancer Properties

Studies have shown that thiophene-based compounds exhibit anticancer activity, including the inhibition of cell proliferation in various cancer cell lines. Structurally similar compounds have inhibited the growth of A431 vulvar epidermal carcinoma cells.

Anti-inflammatory Activity

Thiophene derivatives are recognized for their anti-inflammatory properties. The ability to inhibit the NF-κB pathway suggests that this compound may reduce inflammation by modulating cytokine production, which is crucial for developing treatments for chronic inflammatory diseases.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation The hydroxyl group in the compound can be oxidized to form a carbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction The carboxamide group can be reduced to form an amine, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution The thiophene ring can undergo electrophilic substitution reactions using reagents like bromine or nitric acid under controlled conditions.

Research Findings

Recent studies highlight key findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of A431 cell growth |

| Anti-inflammatory Effects | Reduced TNF-alpha levels in treated cells |

| Mechanism of Action | Inhibition of NF-κB signaling pathway |

Pharmaceutical Development

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Hydrophilicity : The target compound’s hydroxyethoxy group contrasts with bromo (lipophilic) or nitro (electron-withdrawing) substituents in analogs, suggesting distinct solubility and bioavailability profiles .

- Conformational Flexibility : Cyclopentyl and thiopyran () rings differ in ring strain and spatial arrangement, impacting target engagement .

- Dimeric vs.

Physicochemical Properties

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide, with CAS number 2190365-71-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO3S, with a molecular weight of 269.36 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities due to the presence of sulfur in its structure. The hydroxyl and carboxamide functional groups further enhance its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO3S |

| Molecular Weight | 269.36 g/mol |

| Structure | Thiophene ring with hydroxyl and carboxamide groups |

Research indicates that compounds with thiophene structures often interact with various biological pathways, including those related to inflammation and cancer. Thiophene derivatives have been shown to inhibit key enzymes involved in inflammatory processes, such as IκB kinase (IKK), which plays a significant role in the NF-κB signaling pathway . This inhibition can lead to reduced expression of pro-inflammatory cytokines.

Anticancer Properties

Studies have demonstrated that thiophene-based compounds exhibit significant anticancer activity. A notable example includes the inhibition of cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of A431 vulvar epidermal carcinoma cells .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. The ability to inhibit the NF-κB pathway suggests that this compound may reduce inflammation by modulating cytokine production. This mechanism is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

- Inhibition of Pro-inflammatory Cytokines : A study investigated the effects of thiophene carboxamides on TNF-alpha induced inflammation in human cell lines. Results indicated a significant reduction in cytokine levels following treatment with this compound, suggesting its potential as an anti-inflammatory agent .

- Antitumor Activity : In preclinical models, this compound showed promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. This effect was attributed to the compound's ability to modulate apoptotic signaling pathways .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant inhibition of A431 cell growth |

| Anti-inflammatory Effects | Reduced TNF-alpha levels in treated cells |

| Mechanism of Action | Inhibition of NF-κB signaling pathway |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

Cyclopentane functionalization : Introduce the 2-hydroxyethoxy group via nucleophilic substitution or Mitsunobu reaction .

Thiophene-2-carboxamide coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopentyl intermediate and thiophene-2-carboxylic acid.

Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) or preparative HPLC for isolating the final product .

- Critical factors : Solvent choice (e.g., acetonitrile vs. DMF), reaction time, and catalyst (e.g., Al₂O₃ for microwave-assisted synthesis) significantly impact yield .

Q. How can researchers validate the structural integrity of this compound?

- Analytical techniques :

- X-ray crystallography : Resolve bond lengths (e.g., C–S: ~1.70–1.75 Å) and dihedral angles (e.g., thiophene-cyclopentyl torsion: <20°) .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 6.8–7.5 ppm (thiophene protons), δ 3.5–4.2 ppm (hydroxyethoxy –CH₂–O–) .

- ¹³C NMR : δ 165–170 ppm (carboxamide C=O) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy .

Q. What preliminary assays are recommended to assess its biological activity?

- In vitro screening :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .

- Antimicrobial activity : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?

- Approach :

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., mTOR or MEK kinases) .

MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .

- Key parameters : RMSD (<2 Å), hydrogen-bond occupancy (>50%), and MM-PBSA free energy calculations .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values may arise from:

- Assay conditions : Buffer pH, ionic strength, or reducing agents (e.g., DTT) .

- Compound stability : Perform LC-MS stability studies under assay conditions (e.g., 37°C, 24 hours) .

- Resolution : Normalize data to positive controls (e.g., staurosporine for kinase assays) and validate via orthogonal assays (e.g., SPR vs. fluorescence) .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Strategies :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals .

- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) with CYP450 inhibition profiling .

- Key metrics : Plasma half-life (>2 hours), oral bioavailability (>20%), and brain-plasma ratio (if CNS-targeted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.